

# An In-Depth Technical Guide to m-PEG11-OH: Properties and Applications

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## Compound of Interest

Compound Name: *m*-PEG11-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of methoxy-poly(ethylene glycol)-11-hydroxyl (**m-PEG11-OH**). It is intended to be a valuable resource for researchers and professionals in the fields of drug development, bioconjugation, and materials science. This document details the molecule's characteristics, provides insights into its applications, and outlines relevant experimental methodologies.

## Core Chemical and Physical Properties

**m-PEG11-OH**, also known as O-Methyl-undecaethylene glycol, is a monodisperse polyethylene glycol (PEG) derivative. Its defined chain length ensures batch-to-batch consistency, a critical factor in pharmaceutical and high-precision applications.<sup>[1][2]</sup> The molecule consists of a methoxy-terminated chain of eleven ethylene glycol units and a terminal hydroxyl group, rendering it amphiphilic.<sup>[1]</sup> This structure imparts unique solubility characteristics and makes the terminal hydroxyl group available for further chemical modification.

## Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for **m-PEG11-OH**, compiled from various sources.

Identifier	Value	Source(s)
Chemical Name	11-methoxy- 3,6,9,12,15,18,21,24,27,30,33- undecaoxapentatriacontan-1-ol	[2]
Synonyms	O-Methyl-undecaethylene glycol, m-PEG11-alcohol	[1][2]
CAS Number	114740-40-8, 2168540-65-4	[1][2]
Molecular Formula	C23H48O12	[1][2]
Molecular Weight	516.62 g/mol	[1][2]

Physical Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[3]
Density	1.086 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Boiling Point	557.1 ± 45.0 °C (Predicted)	[3]
pKa	14.36 ± 0.10 (Predicted)	[3]
Solubility	Soluble in water, DMSO, and other organic solvents.	[1][3]

## Spectroscopic Data and Interpretation

Disclaimer: The following spectral data is predicted based on the known chemical structure of **m-PEG11-OH** and established principles of NMR and IR spectroscopy. Actual experimental spectra should be obtained for definitive characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **m-PEG11-OH** is expected to show characteristic signals for the methoxy, ethylene glycol, and terminal hydroxyl protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 3.38	s	3H	CH <sub>3</sub> -O-
~ 3.64	m	40H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (repeating units)
~ 3.70	t	2H	-CH <sub>2</sub> -OH (terminal)
Variable	br s	1H	-OH

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will distinguish the different carbon environments within the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 59.0	CH <sub>3</sub> -O-
~ 61.6	-CH <sub>2</sub> -OH (terminal)
~ 70.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (repeating units)
~ 72.5	CH <sub>3</sub> -O-CH <sub>2</sub> -

## Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum of **m-PEG11-OH** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

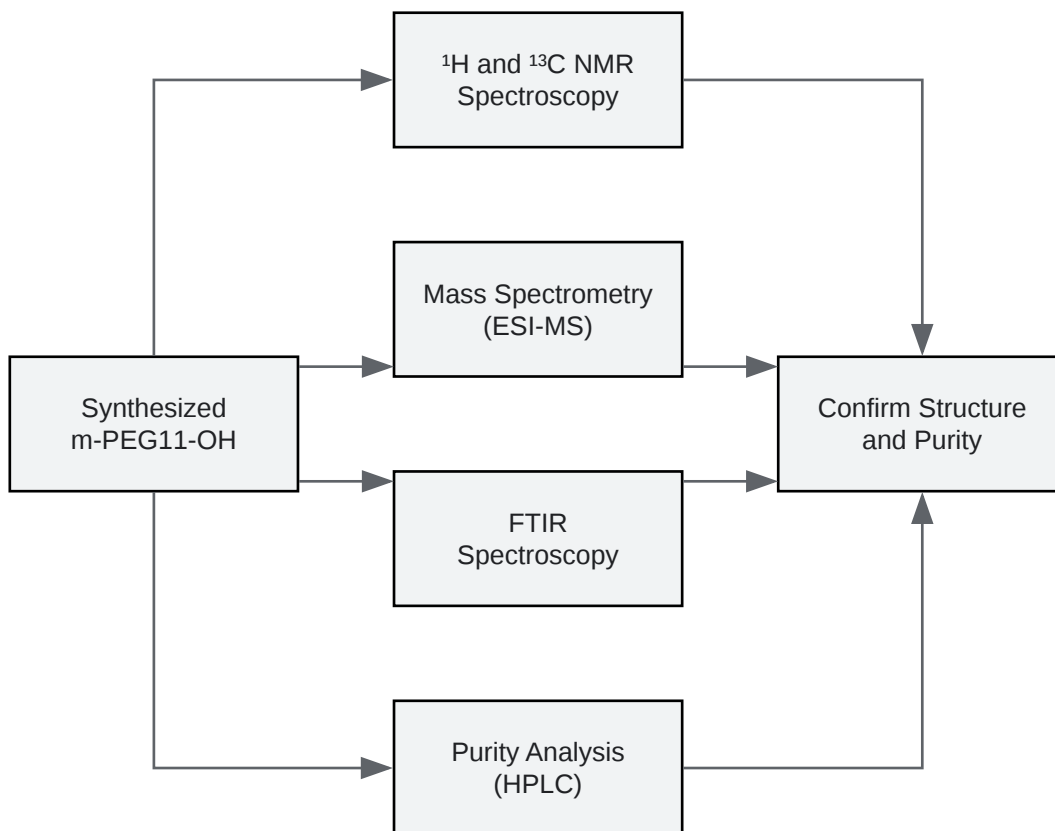
Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3600-3200 (broad)	O-H stretch	Hydroxyl (-OH)
2920-2850	C-H stretch	Methylene (-CH <sub>2</sub> -) and Methyl (-CH <sub>3</sub> )
1465	C-H bend	Methylene (-CH <sub>2</sub> -)
1100 (strong)	C-O stretch	Ether (C-O-C)

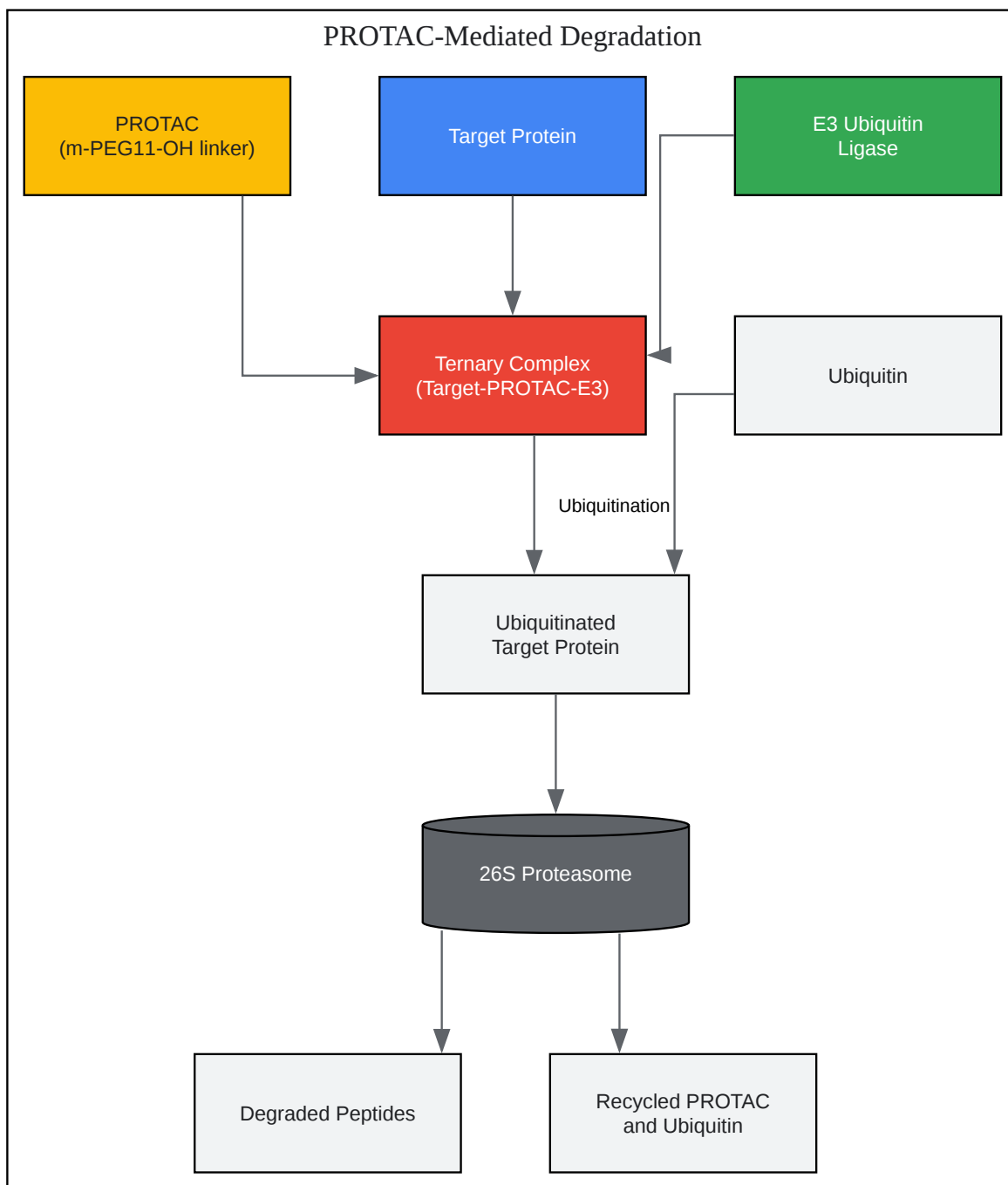
## Experimental Protocols

### Synthesis and Purification of m-PEG11-OH

A common synthetic route to **m-PEG11-OH** involves the Williamson ether synthesis, where a protected ethylene glycol unit is sequentially added to a growing chain, followed by deprotection.

Illustrative Synthesis Workflow:





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